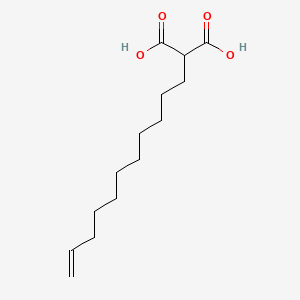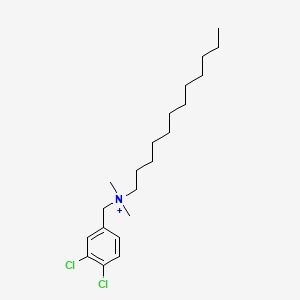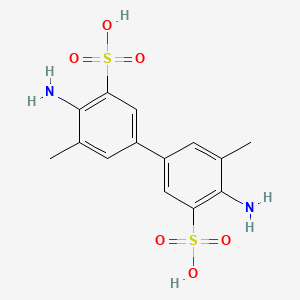
Boc-Nalpha-methyl-4-chloro-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Nalpha-methyl-4-chloro-D-phenylalanine is a chemical compound with the molecular formula C15H20ClNO4 and a molecular weight of 313.78 g/mol . It is primarily used in proteomics research and is known for its role in the synthesis of peptides . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group at the alpha position, and a chlorine atom on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Nalpha-methyl-4-chloro-D-phenylalanine typically involves the protection of the amino group of 4-chloro-D-phenylalanine with a Boc group. This is followed by the methylation of the alpha position. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and methylation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Nalpha-methyl-4-chloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with different functional groups replacing the chlorine atom.
Deprotection Reactions: The major product is Nalpha-methyl-4-chloro-D-phenylalanine.
Wissenschaftliche Forschungsanwendungen
Boc-Nalpha-methyl-4-chloro-D-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Proteomics Research: The compound is used in the study of protein structure and function.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Boc-Nalpha-methyl-4-chloro-D-phenylalanine involves its incorporation into peptides and proteins. The Boc protecting group ensures that the amino group remains protected during peptide synthesis, allowing for selective reactions at other functional groups. Once the desired peptide is synthesized, the Boc group can be removed to yield the free amino acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Nalpha-methyl-4-chloro-L-phenylalanine: Similar in structure but with the L-configuration.
Boc-Nalpha-methyl-4-fluoro-D-phenylalanine: Similar but with a fluorine atom instead of chlorine.
Boc-Nalpha-methyl-4-bromo-D-phenylalanine: Similar but with a bromine atom instead of chlorine.
Uniqueness
Boc-Nalpha-methyl-4-chloro-D-phenylalanine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence the compound’s reactivity and interactions in peptide synthesis. The D-configuration also distinguishes it from its L-counterpart, affecting its incorporation into peptides and proteins .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKQCRRZMAVASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)


